![molecular formula C23H25N7O5 B2381799 isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone CAS No. 683790-64-9](/img/structure/B2381799.png)
isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone is a useful research compound. Its molecular formula is C23H25N7O5 and its molecular weight is 479.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Spectroscopic and Structural Analysis
Isonicotinyl hydrazones, such as those derived from isoniazid and o-vanillin, have been extensively studied for their structural and spectroscopic properties. These compounds, including isonicotinaldehyde hydrazones, are analyzed using techniques like IR, Raman, NMR, and electronic spectroscopy, supplemented by computational methods based on Density Functional Theory. Such studies help in understanding the molecular structure and behavior of these compounds under various conditions (González-Baró et al., 2012).
2. Antimicrobial and Antitubercular Potential
Research indicates that isonicotinyl hydrazones exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. They are recognized for their potential as therapeutic agents in treating tuberculosis, offering efficiency with lower toxicity compared to other drugs (Sah & Peoples, 1954). Further studies in this domain explore the synthesis and characterization of various isonicotinic acid hydrazones and their derivatives, highlighting their biological activities, including antimicrobial properties (Kandhavelu et al., 2012).
3. Applications in Catalysis and Material Science
Isonicotinyl hydrazones are used in the synthesis of complex metal compounds, which find applications in catalysis and material science. For instance, dioxotungsten(VI) complexes with isoniazid-related hydrazones have been synthesized and characterized, showing potential as precatalysts for olefin epoxidation (Vrdoljak et al., 2016). Such applications are crucial in industrial chemistry and the development of new materials.
4. Potential in Therapeutics Beyond Tuberculosis
Besides their role in treating tuberculosis, isonicotinyl hydrazones and related compounds are being investigated for their broader therapeutic potential. Studies have been conducted to understand their antioxidant and anti-inflammatory properties, which could be beneficial in various medical applications (Кorobko et al., 2018).
5. Analytical Applications
Isonicotinyl hydrazones are also used in analytical chemistry, such as in the identification of carbonyls, including aldehydes and ketones. Their distinct melting points and crystalline structures make them useful reagents in various analytical processes (Grosjean et al., 1999).
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O5/c1-28-20-19(21(32)29(2)23(28)33)30(22(26-20)27-25-12-15-8-10-24-11-9-15)13-16(31)14-35-18-6-4-17(34-3)5-7-18/h4-12,16,31H,13-14H2,1-3H3,(H,26,27)/b25-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNPVUXCQLWQQ-BRJLIKDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=NC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


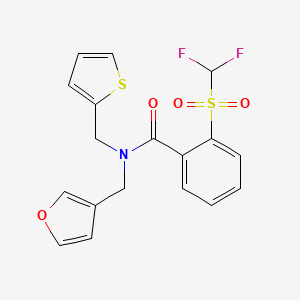
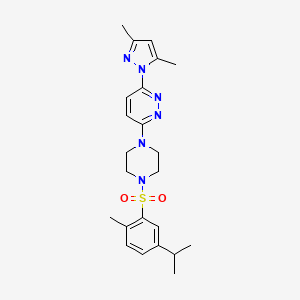
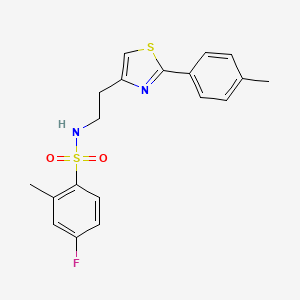
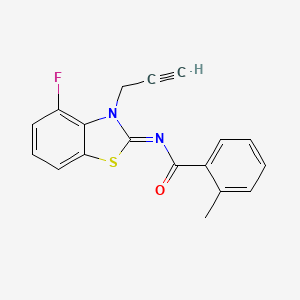
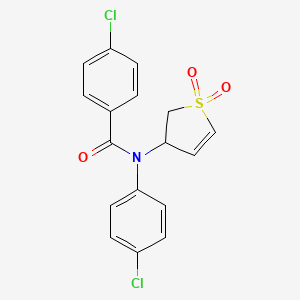

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)
![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
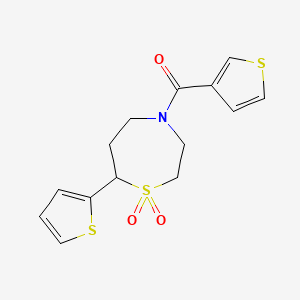

![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)
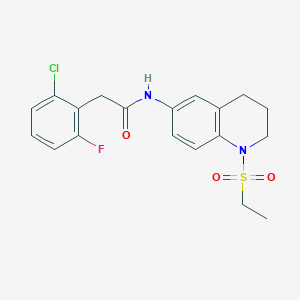
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)